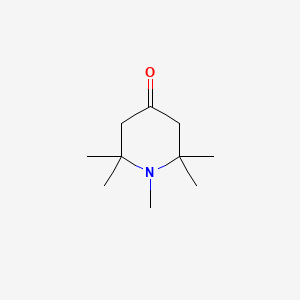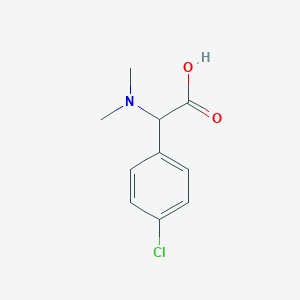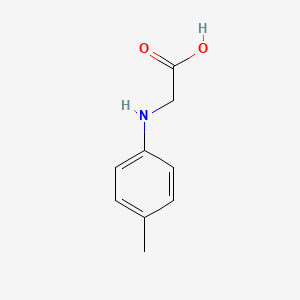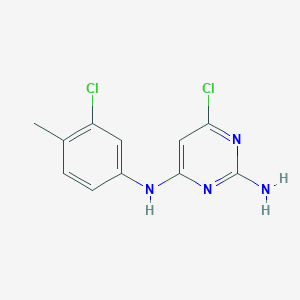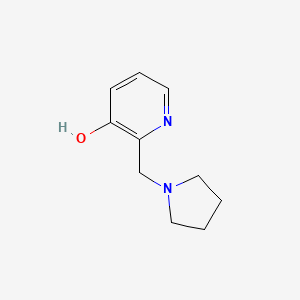
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Vue d'ensemble
Description
“2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” is a chemical compound with the molecular formula C10H14N2O1. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2.
Synthesis Analysis
The synthesis of compounds like “2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings2. The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates2.
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” is characterized by a pyrrolidine ring attached to a pyridin-3-ol group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization2.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” are not readily available, pyrrolidine derivatives are known to undergo a variety of chemical reactions. These reactions often involve the functionalization of the pyrrolidine ring2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” are not explicitly mentioned in the available literature. However, the compound has a molecular weight of 178.23 g/mol3.Applications De Recherche Scientifique
Intercalation into Nucleic Acids
- Research Focus : Intercalating nucleic acids (INAs) with insertion of pyrrolidin-related compounds.
- Key Finding : These compounds can be used to form INAs, which slightly destabilize DNA duplexes, while RNA duplexes are strongly destabilized. This finding is significant in understanding nucleic acid interactions and potential therapeutic applications (Filichev & Pedersen, 2003).
Organocatalysis
- Research Focus : New organocatalysts derived from pyrrolidin-related compounds.
- Key Finding : These compounds effectively catalyze asymmetric Michael additions, demonstrating their potential in facilitating chemical reactions with high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Molecular Structures and Activation of Small Molecules
- Research Focus : Pyrazolylmethylpyridine palladium complexes.
- Key Finding : These complexes show potential in the activation of small molecules, which could be relevant in material science and catalysis (Ojwach, Guzei & Darkwa, 2009).
Synthesis of Bioactive Compounds
- Research Focus : Synthesis of pyrrolidin-related compounds for binding to nucleic acids.
- Key Finding : The synthesized compounds show increased water solubility and potential in pre-organizing PNA structures for binding to complementary nucleic acids, indicating their significance in drug development and molecular biology (D'Costa, Kumar & Ganesh, 2002).
Chemistry of Pyrrolidines
- Research Focus : Synthesis and study of pyrrolidines in cycloaddition reactions.
- Key Finding : Pyrrolidines, important in medicinal chemistry and industry, can be synthesized under mild conditions, expanding the possibilities for creating novel substances in these fields (Żmigrodzka et al., 2022).
Nootropic Drug Synthesis
- Research Focus : Synthesis of 3-pyrrolin-2-ones for potential bioactive compounds.
- Key Finding : These compounds are valuable starting materials in organic synthesis and can lead to the development of nootropic drugs like nebracetam (Alves, 2007).
Safety And Hazards
Orientations Futures
The future directions for “2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol” could involve further exploration of its potential biological activity and the development of novel pyrrolidine compounds with different biological profiles2. It’s also available for purchase for research purposes4.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and experimental procedures when handling this compound.
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-3-5-11-9(10)8-12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYXJFFGIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290963 | |
| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol | |
CAS RN |
7149-45-3 | |
| Record name | 2-(1-Pyrrolidinylmethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72099 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-2-(PYRROLIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)
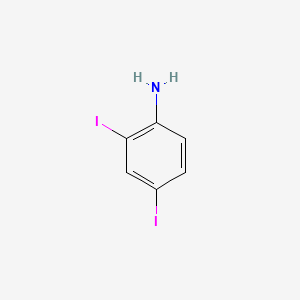
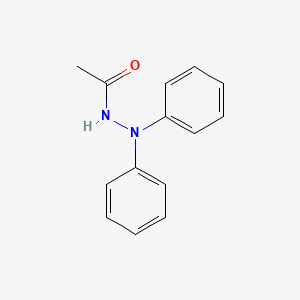
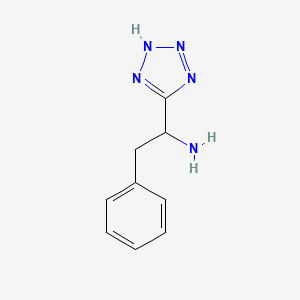
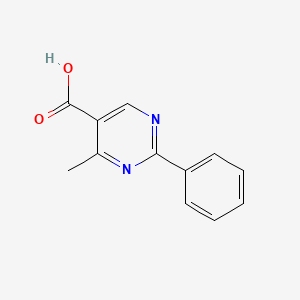
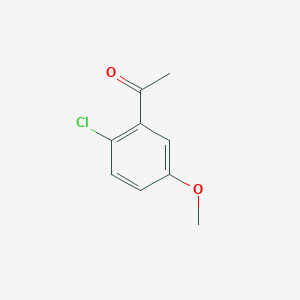
![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
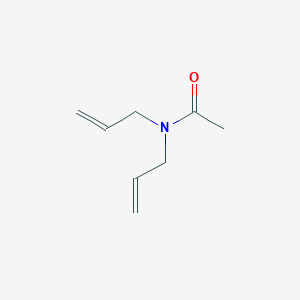
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)

